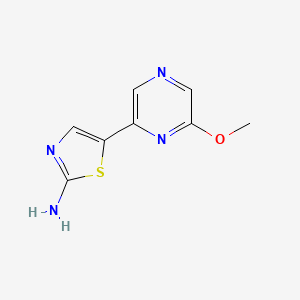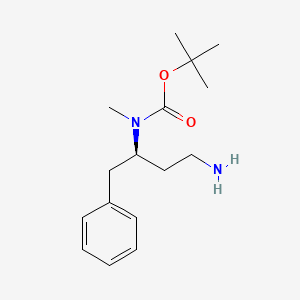
(R)-3-(N-Boc-N-methylamino)-4-phenyl-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine is a chiral amine compound that features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-4-phenyl-2-butanone.
Reductive Amination: The chiral precursor undergoes reductive amination with N-Boc-N-methylamine in the presence of a reducing agent like sodium triacetoxyborohydride. This step forms the desired amine with the Boc protecting group.
Purification: The product is purified using standard techniques such as column chromatography to obtain the pure ®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine.
Industrial Production Methods
Industrial production of ®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as crystallization or recrystallization to ensure the desired enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Deprotection: Yields the free amine ®-3-(N-methylamino)-4-phenyl-butanamine.
Substitution: Forms various substituted amines depending on the electrophile used.
Oxidation and Reduction: Forms oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Chiral Catalysis: Utilized in the development of chiral catalysts for asymmetric synthesis.
Biological Studies: Investigated for its potential biological activity and interactions with biological targets.
Wirkmechanismus
The mechanism of action of ®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed to reveal the active amine, which can then participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine: is similar to other Boc-protected amines such as:
Uniqueness
Structural Features: The presence of a phenyl group and the specific chiral center make ®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine unique compared to other Boc-protected amines.
Applications: Its specific structure allows for unique interactions in medicinal chemistry and organic synthesis, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C16H26N2O2 |
|---|---|
Molekulargewicht |
278.39 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-4-amino-1-phenylbutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C16H26N2O2/c1-16(2,3)20-15(19)18(4)14(10-11-17)12-13-8-6-5-7-9-13/h5-9,14H,10-12,17H2,1-4H3/t14-/m0/s1 |
InChI-Schlüssel |
LBOLLFZVFNAIGT-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CCN)CC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C(CCN)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



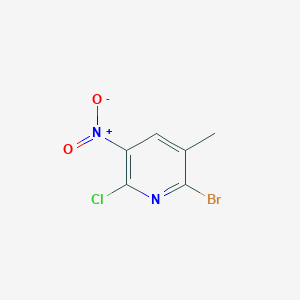

![5,7-Dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13092283.png)

![(R)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline](/img/structure/B13092294.png)
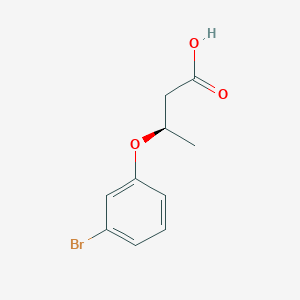
![[5,5'-Bipyrimidine]-2,2'-diamine](/img/structure/B13092311.png)
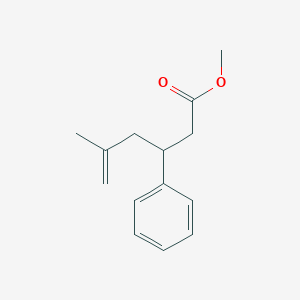



![2H-Pyrrolo[3,4-D][1,2,3]thiadiazole](/img/structure/B13092335.png)
